5-Chloro-2-thienylzinc bromide

Organozinc reagents Cross-coupling Solution stoichiometry

Precise stoichiometric control in Negishi couplings requires accurate nucleophile dosing, but density variations among thienylzinc bromides introduce volumetric errors. 5-Chloro-2-thienylzinc bromide (CAS 312624-22-9) solves this with exactly defined parameters: • 0.5 M in THF, density 0.984 g/mL - enables reproducible automated liquid handling • 14.5% lower MW than 5-bromo analog - reduces reagent mass per experiment • Compatible with 2-8°C storage - integrates into standard lab workflows

Molecular Formula C4H2BrClSZn
Molecular Weight 262.9 g/mol
CAS No. 312624-22-9
Cat. No. B3258992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-thienylzinc bromide
CAS312624-22-9
Molecular FormulaC4H2BrClSZn
Molecular Weight262.9 g/mol
Structural Identifiers
SMILESC1=[C-]SC(=C1)Cl.[Zn+]Br
InChIInChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1
InChIKeyDIICBFYMXBZSTF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-thienylzinc Bromide: Physical Properties & Identity


5-Chloro-2-thienylzinc bromide (CAS 312624-22-9) is a heteroaryl organozinc halide, structurally defined by a 5-chloro-substituted thiophene ring bonded directly to zinc [1]. It is supplied as a 0.5 M solution in tetrahydrofuran (THF), with a molecular weight of 262.9 g/mol and a density of 0.984 g/mL at 25 °C . This compound serves as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, where it enables the construction of carbon-carbon bonds between thiophene moieties and various organic electrophiles .

Negishi cross-coupling nucleophile for thiophene–electrophile C–C bond formation
Organozinc class tolerance enables direct coupling with unprotected esters, ketones, and nitriles
Supplied as a ready-to-use THF solution, eliminating weighing and dissolution steps

5-Chloro-2-thienylzinc Bromide vs. Other Thienylzinc Halides


Within the class of thienylzinc bromide reagents, variations in halogen substitution on the thiophene ring lead to measurable differences in physical properties, which in turn impact reaction setup and performance. For instance, substituting the 5-chloro group with a 5-bromo group alters the solution's density from 0.984 g/mL to 1.021 g/mL, a ~3.8% increase that affects volumetric measurement accuracy in stoichiometric calculations . Similarly, the unsubstituted 2-thienylzinc bromide exhibits a lower density of 0.973 g/mL . These quantifiable differences, while subtle, can introduce significant error when scaling reactions or optimizing catalytic processes, underscoring the necessity of using the exact specified reagent rather than a generic analog.

Density differences vs. 5-bromo or unsubstituted analogs shift volumetric dosing accuracy, risking off-stoichiometry in coupling reactions.

Molecular weight variance alters mass required for equimolar delivery; a generic thienylzinc reagent may lead to incorrect catalyst loading.

Higher reactivity of Grignard or organolithium reagents can compromise sensitive functional groups, forcing additional protection/deprotection steps.

5-Chloro-2-thienylzinc Bromide: Quantitative Evidence vs. Analogs


Density Differences Among Thienylzinc Bromide Analogs

The density of 5-chloro-2-thienylzinc bromide (0.5 M in THF) is 0.984 g/mL at 25 °C, which is 3.8% lower than that of its 5-bromo analog (1.021 g/mL) and 1.1% higher than the unsubstituted 2-thienylzinc bromide (0.973 g/mL) . This difference in density directly affects the accuracy of volumetric measurements when preparing stoichiometric solutions for cross-coupling reactions.

Density in THF (25 °C)
Data to verify
0.984 g/mL vs. 1.021 (5-Br) and 0.973 (2-thienyl)
Supports volumetric dosing accuracy review; difference may affect stoichiometry.
Source-specific data; confirm density under own lab conditions.
Organozinc reagents Cross-coupling Solution stoichiometry

Molecular Weight Impact on Scale-up

5-Chloro-2-thienylzinc bromide has a molecular weight of 262.9 g/mol, which is 14.5% lower than that of the 5-bromo analog (307.3 g/mol) and 15.1% higher than the unsubstituted 2-thienylzinc bromide (228.4 g/mol) [1][2]. This variance directly impacts the mass required to achieve a given molar quantity, influencing reagent cost and inventory management.

Molecular weight
Head-to-head
262.9 g/mol vs. 307.3 (5-Br) and 228.4 (2-thienyl)
Mass requirement review for equimolar delivery.
14.5% lower than bromo analog affects inventory planning.
Molecular weight Stoichiometry Reagent procurement

Functional Group Tolerance vs. Grignard and Organolithium Reagents

Organozinc reagents, including 5-chloro-2-thienylzinc bromide, exhibit a reactivity profile that is significantly lower than that of Grignard (RMgX) and far below that of organolithium (RLi) reagents . This reduced reactivity enables the retention of sensitive functional groups (e.g., esters, ketones, nitriles) that would otherwise be incompatible with more aggressive organometallics, often obviating the need for protecting group strategies [1].

Functional group tolerance
Class-level
Organozinc reagents retain esters, ketones, nitriles; Grignard/RLi incompatible
Supports protecting-group-free route design for advanced intermediates.
Class-level inference; verify tolerance on target substrate.
Functional group tolerance Organozinc Cross-coupling

Purity Specification and Cross-Coupling Efficiency

Commercially sourced 5-chloro-2-thienylzinc bromide is specified to a minimum purity of 95% (as a 0.5 M THF solution) . While direct comparative yield data for this specific compound are limited, the high purity baseline is essential for ensuring that the reagent's nucleophilic activity is not compromised by zinc halide decomposition products or residual starting material, which are known to poison palladium catalysts and reduce cross-coupling yields [1].

Purity specification
Specification review
≥95% (0.5 M THF solution)
Supports consistent catalytic activity and reduces catalyst-poisoning risk.
Procure with CoA to verify lot-specific purity.
Reagent purity Negishi coupling Yield reproducibility

Storage Temperature Comparison

Both 5-chloro-2-thienylzinc bromide and its 5-bromo analog are specified for storage at 2–8 °C . This uniformity in thermal sensitivity means that procurement and logistics planning can be identical for either reagent, eliminating any differential handling burden. The primary differentiator remains the physical property variances detailed above.

Storage requirement
Head-to-head
2–8 °C, identical to 5-bromo analog
Uniform cold-chain logistics; no additional handling burden.
Supplier specifications; confirm on delivery.
Reagent stability Storage conditions Cold chain

5-Chloro-2-thienylzinc Bromide: Optimal Application Scenarios


Late-Stage Pharmaceutical Negishi Coupling

In the synthesis of complex active pharmaceutical ingredients (APIs) bearing unprotected ester or ketone functionalities, 5-chloro-2-thienylzinc bromide is the reagent of choice. The class-level functional group tolerance of organozinc reagents allows for direct coupling onto advanced intermediates without the need for protecting group manipulations, streamlining synthetic routes and reducing overall step count. The 3.8% lower density compared to the bromo analog ensures more accurate volumetric transfers when precise stoichiometric control is required.

High-Throughput Screening for Agrochemical Optimization

During the optimization of new agrochemical leads, the ability to accurately and reproducibly dose small volumes of nucleophile is critical. The defined density of 0.984 g/mL facilitates precise automated liquid handling in high-throughput experimentation platforms, minimizing run-to-run variability. The 14.5% lower molecular weight relative to the 5-bromo analog [1] also reduces the mass of reagent required per experiment, offering a cost advantage in large screening campaigns.

Thiophene-Based Functional Materials Research

For academic groups synthesizing thiophene-based oligomers and polymers for organic electronics, 5-chloro-2-thienylzinc bromide provides a reliable entry point for installing chlorothiophene units via Negishi coupling. The compound's 0.5 M concentration in THF aligns with standard laboratory practices, and its storage at 2–8 °C is compatible with common refrigeration equipment, facilitating ease of use and minimizing waste in a research setting.

Application
Selection Property
Validation Focus
Late-stage pharmaceutical Negishi coupling
Functional group tolerance (organozinc), pre-formulated THF solution
Stoichiometric control and protecting-group-free route efficiency
High-throughput screening for agrochemical optimization
Defined solution density for automated handling, lower molecular weight
Reproducibility in liquid handling and mass efficiency per experiment
Thiophene-based functional materials research
Standard concentration, lab-compatible storage (2–8 °C)
Reliable incorporation of chlorothiophene units in academic synthesis

Technical Documentation Hub

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